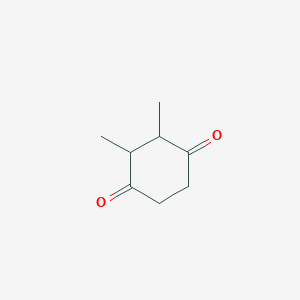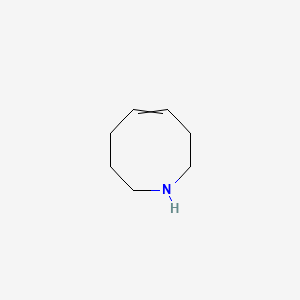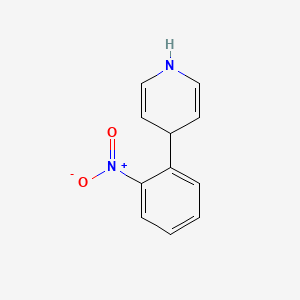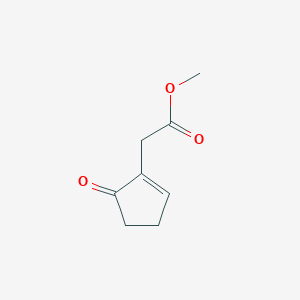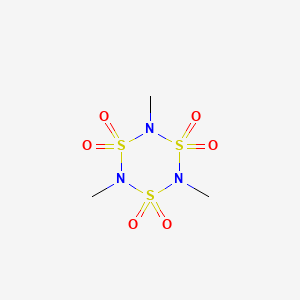
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone is a complex organic compound characterized by its unique structure and properties This compound belongs to the class of trithiatriazinanes, which are known for their sulfur-containing heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and concentration of reactants is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The methyl groups and sulfur atoms in the compound can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone involves its interaction with specific molecular targets and pathways. The sulfur atoms in its structure can form bonds with metal ions or other reactive species, influencing various biochemical and chemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethyl-1,3,5-trithiane: Another sulfur-containing heterocycle with similar structural features.
2,4,6-Trimethyl-1,3,5-triazine: A nitrogen-containing analog with comparable properties.
2,4,6-Trimethyl-1,3,5-trithiazine: A compound with both sulfur and nitrogen atoms in its ring structure.
Uniqueness
2,4,6-Trimethyl-1lambda~6~,3lambda~6~,5lambda~6~,2,4,6-trithiatriazinane-1,1,3,3,5,5-hexone stands out due to its unique combination of sulfur atoms and methyl groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with different molecular targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
54153-68-3 |
|---|---|
Molekularformel |
C3H9N3O6S3 |
Molekulargewicht |
279.3 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,3,5,2,4,6-trithiatriazinane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3H9N3O6S3/c1-4-13(7,8)5(2)15(11,12)6(3)14(4,9)10/h1-3H3 |
InChI-Schlüssel |
WQNZCZAGKQMPMM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1S(=O)(=O)N(S(=O)(=O)N(S1(=O)=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


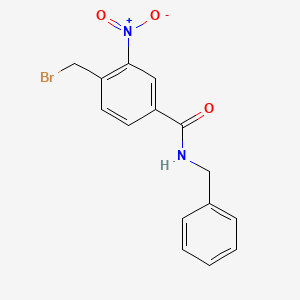
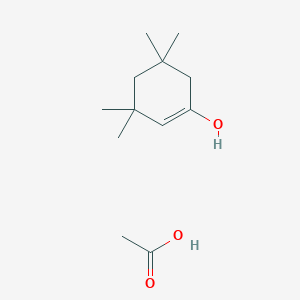
silane](/img/structure/B14630402.png)

![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
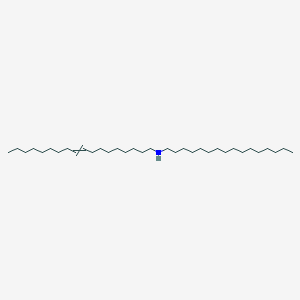
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
